molecular formula C6H8N2O2S2 B7891053 ethyl 5-amino-2-sulfanyl-1,3-thiazole-4-carboxylate

ethyl 5-amino-2-sulfanyl-1,3-thiazole-4-carboxylate

Cat. No.: B7891053
M. Wt: 204.3 g/mol
InChI Key: RQPDYIIMTWIRCQ-UHFFFAOYSA-N
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Description

The compound with the identifier “ethyl 5-amino-2-sulfanyl-1,3-thiazole-4-carboxylate” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-2-sulfanyl-1,3-thiazole-4-carboxylate involves specific reaction conditions and reagents. The preparation methods typically include:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials that contain the necessary functional groups.

    Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained.

    Catalysts and Reagents: Various catalysts and reagents are used to facilitate the reactions. These may include acids, bases, oxidizing agents, and reducing agents.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves:

    Large-Scale Reactors: The reactions are carried out in large reactors that can handle significant volumes of reactants.

    Automation: The process is often automated to ensure consistency and efficiency.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-amino-2-sulfanyl-1,3-thiazole-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents such as ethanol, methanol, and dichloromethane.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

ethyl 5-amino-2-sulfanyl-1,3-thiazole-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of ethyl 5-amino-2-sulfanyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Targets: It binds to specific molecular targets, such as enzymes or receptors, to modulate their activity.

    Pathway Modulation: It influences various biochemical pathways, leading to changes in cellular processes and functions.

Properties

IUPAC Name

ethyl 5-amino-2-sulfanyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S2/c1-2-10-5(9)3-4(7)12-6(11)8-3/h2,7H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPDYIIMTWIRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=N1)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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